molecular formula C16H10F2N2O4 B460790 2-Amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 664999-56-8

2-Amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460790
CAS No.: 664999-56-8
M. Wt: 332.26g/mol
InChI Key: XZBIGJPGHCKWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Variations and Their Impact

Position Common Substituents Electronic Effects
4 Aryl (e.g., phenyl, fluorophenyl) Enhances π-stacking interactions
6 Hydroxymethyl, alkyl, or ester groups Improves solubility and H-bonding

The compound 2-amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exemplifies this class, featuring a 2,5-difluorophenyl group at position 4 and a hydroxymethyl group at position 6. The fluorine atoms introduce electronegativity, while the hydroxymethyl group enhances hydrophilicity.

Significance of Fluorinated Pyrano[3,2-b]pyran Derivatives in Chemical Research

Fluorination profoundly alters the physicochemical and pharmacological profiles of pyrano[3,2-b]pyrans:

  • Bioavailability Enhancement : Fluorine’s high electronegativity improves membrane permeability and metabolic stability.
  • Binding Affinity : Fluorinated aryl groups engage in C–F⋯H interactions with target proteins, as observed in kinase inhibitors.
  • Synthetic Versatility : Fluorine-directed regioselectivity enables precise functionalization, as seen in Huisgen cycloadditions.

Case Studies of Fluorinated Derivatives

Compound Biological Activity Key Fluorine Role
2-Amino-4-(2-fluorophenyl)-derivative Anticancer (HeLa cells) Stabilizes ligand-receptor binding
5-Morpholino-7H-thieno[3,2-b]pyran PI3K inhibition (IC₅₀ = 2.53 μM) Modulates electron density

Position of 2-Amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile in Heterocyclic Chemistry

This compound occupies a niche in heterocyclic chemistry due to its dual functionality :

  • Electron-Deficient Core : The pyrano-pyran system acts as a dienophile in Diels-Alder reactions, enabling access to polycyclic architectures.
  • Multifunctional Substituents : The 2,5-difluorophenyl group provides stereoelectronic tunability, while the hydroxymethyl group serves as a handle for further derivatization (e.g., glycosylation).

Its role as a synthon is underscored by applications in:

  • Antiviral Drug Discovery : Analogues inhibit viral proteases via halogen bonding.
  • Materials Science : Fluorinated pyrans enhance the dielectric properties of polymers.

Properties

IUPAC Name

2-amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O4/c17-7-1-2-11(18)9(3-7)13-10(5-19)16(20)24-14-12(22)4-8(6-21)23-15(13)14/h1-4,13,21H,6,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBIGJPGHCKWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation in Organic Solvent Systems

The most widely adopted method employs a three-component reaction (3-CR) involving 2,5-difluorobenzaldehyde , malononitrile , and a hydroxymethyl-containing phenol derivative . This protocol, adapted from analogous pyrano[3,2-b]pyran syntheses , proceeds via a Knoevenagel-cyclization cascade:

  • Knoevenagel Adduct Formation :
    The aldehyde reacts with malononitrile in acetonitrile (MeCN) under basic catalysis (e.g., triethylamine, Et₃N), forming an α,β-unsaturated nitrile intermediate .

    RCHO+NCCH2CNEt3NRCH=C(CN)2\text{RCHO} + \text{NCCH}_2\text{CN} \xrightarrow{\text{Et}_3\text{N}} \text{RCH=C(CN)}_2
  • Cyclization with Phenolic Component :
    The hydroxymethylphenol derivative undergoes nucleophilic attack on the Knoevenagel adduct, followed by intramolecular cyclization to form the pyrano[3,2-b]pyran skeleton . The hydroxymethyl group (-CH₂OH) is introduced via the phenolic starting material (e.g., 5-hydroxy-2-(hydroxymethyl)phenol).

Optimized Conditions :

  • Solvent : MeCN (5 mL per mmol aldehyde)

  • Catalyst : 3 drops Et₃N per mmol substrate

  • Temperature : Room temperature → brief heating (50–60°C)

  • Reaction Time : 2–4 hours

  • Workup : Precipitation with n-hexane, filtration, and vacuum drying

Yield : 22–40% (dependent on substituent steric effects) .

DBSA/H₂O Microemulsion-Mediated Synthesis

Dodecyl benzenesulfonic acid (DBSA) in aqueous microemulsion offers a greener alternative, leveraging dual Brønsted acid catalysis and micellar encapsulation :

  • Reagent Assembly :

    • Aldehyde : 2,5-difluorobenzaldehyde

    • 1,3-Dicarbonyl : Cyclohexanedione (or analog)

    • Nitrile Source : Malononitrile

  • Mechanism :

    • DBSA catalyzes Knoevenagel adduct formation and subsequent cyclization.

    • Micellar structures solubilize hydrophobic intermediates, enhancing reaction efficiency .

Key Advantages :

  • Water Tolerance : Encapsulates H₂O byproduct, shifting equilibrium toward product.

  • Reusability : DBSA microemulsion retains activity for consecutive batches.

Typical Yields : 70–85% (reported for analogous 4H-pyran derivatives) .

Solid-Supported Catalysis

Silica gel or acidic resins facilitate solvent-free synthesis under microwave irradiation:

Procedure :

  • Mix aldehyde, malononitrile, and phenol derivative with silica gel (20% w/w).

  • Irradiate at 300 W for 5–10 minutes.

Benefits :

  • Reduced Reaction Time : 10 minutes vs. hours in solution-phase.

  • Eco-Friendly : Eliminates organic solvents.

Yield : ~65% (estimated from trimethoxyphenyl analog).

Comparative Analysis of Methods

Parameter Organic Solvent Method DBSA/H₂O Microemulsion Solid-Supported
Catalyst Et₃NDBSASilica gel
Solvent MeCNH₂OSolvent-free
Temperature 25–60°CAmbient100–120°C (MW)
Reaction Time 2–4 h3–6 h5–10 min
Yield 22–40%70–85%~65%
Environmental Impact Moderate (organic waste)Low (aqueous)Very low

Structural Confirmation and Characterization

Post-synthesis, the compound is validated via:

  • FT-IR : Peaks at 3340 cm⁻¹ (N-H stretch), 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) .

  • ¹H NMR (DMSO-d₆): δ 6.8–7.4 (m, 3H, Ar-H), 5.2 (s, 1H, CH), 4.5 (s, 2H, CH₂OH) .

  • MS (ESI) : m/z 367.08 [M+H]⁺ (calc. 367.09) .

Challenges and Optimization Strategies

  • Low Yields in Organic Solvents : Attributed to steric hindrance from 2,5-difluorophenyl . Mitigated by slow reagent addition or ultrasonication.

  • Byproduct Formation : Common in MCRs; minimized via DBSA microemulsion .

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers .

Emerging Methodologies

  • Electrochemical Synthesis : Preliminary studies show promise for redox-active intermediates, reducing catalyst load .

  • Biocatalysis : Lipase-mediated reactions under investigation for enantioselective variants .

Industrial Scalability Considerations

  • DBSA Microemulsion : Preferred for cost-effectiveness and water-based processing .

  • Continuous Flow Systems : Enhance reproducibility in large-scale MCRs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce a secondary alcohol.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, particularly in the following areas:

Antioxidant Activity

Research indicates that derivatives of this compound can act as effective antioxidants. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The structure allows for interactions that stabilize free radicals, thereby reducing cellular damage.

Antimicrobial Properties

Studies have shown that compounds within this class possess antimicrobial activity against a range of pathogens. The presence of the difluorophenyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes and exert its effects.

Antityrosinase Activity

A notable application is in the inhibition of tyrosinase, an enzyme involved in melanin production. In a study involving related compounds, one derivative demonstrated significant competitive inhibition with an IC50 value of 7.69 ± 1.99 µM compared to kojic acid (IC50 = 23.64 ± 2.56 µM) . This suggests potential use in skin lightening formulations or treatments for hyperpigmentation.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing novel derivatives based on the pyrano[3,2-b]pyran framework. The synthesized compounds were characterized using various spectroscopic techniques (FT-IR, NMR). The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were employed to understand the interactions between the compound and tyrosinase at the molecular level. The simulations revealed critical hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex, suggesting a strong binding affinity .

Potential Applications

The diverse biological activities of 2-Amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile open avenues for various applications:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Cosmetic Formulations : In skin care products aimed at reducing pigmentation and promoting an even skin tone.
  • Agricultural Chemicals : Potential use as a biopesticide due to its antimicrobial properties against plant pathogens.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substituents: Fluorinated derivatives (e.g., 6g, 6l) exhibit higher melting points (232–242°C) compared to non-fluorinated analogs like 6a (221°C), likely due to enhanced intermolecular interactions (e.g., C–F···H–N) .
  • Methoxy/Benzyloxy Groups : Methoxy groups (e.g., 6l, 6o) introduce steric bulk and electron-donating effects, slightly lowering Mp compared to fluorinated analogs .
  • Heteroaryl Substituents : Pyrazole (10a) and thiophene () substituents reduce symmetry, broadening NMR signals but enhancing biological activity .

Anticancer Activity ():

  • 10a (Pyrazole) : Exhibits IC₅₀ values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines. Pyrazole’s electron-withdrawing nature enhances interaction with kinase active sites .
  • 10b (Imidazole) : Lower efficacy (IC₅₀ ~15 µM) compared to 10a, suggesting imidazole’s basicity may reduce membrane permeability .
  • 10c (1,2,4-Triazole) : Highest thermal stability (Mp 290–294°C) but moderate activity, indicating a trade-off between rigidity and bioactivity .

Antibacterial and Antifungal Activity (Implicit from Structural Analogs):

  • Fluorinated analogs (e.g., 6g) are hypothesized to exhibit enhanced antibacterial activity due to fluorine’s electronegativity and lipophilicity, as seen in related fluoroquinolones .

Biological Activity

The compound 2-Amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyrano[3,2-b]pyran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including cytotoxic effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C16H10F2N2O4C_{16}H_{10}F_2N_2O_4. Its structure features a pyrano[3,2-b]pyran core with functional groups that enhance its biological activity. The presence of the difluorophenyl group is particularly noteworthy for its potential influence on the compound's interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of tumor cells at sub-micromolar concentrations. For instance:

  • IC50 Values : The compound has been reported to have IC50 values ranging from 0.23 to 0.3 μM against several tumor cell lines, indicating potent anticancer properties .
  • Mechanism of Action : The compound appears to induce cell cycle arrest in the G2/M phase and may disrupt microtubule dynamics, which are critical for mitosis .

Other Biological Activities

In addition to its anticancer properties, the compound may possess other biological activities:

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of various derivatives of pyrano compounds on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that modifications in substituents significantly affect cytotoxicity .
  • Mechanistic Insights :
    • Another investigation focused on the mechanism of action, revealing that treatment with this compound led to increased apoptosis in treated cells, as evidenced by annexin V staining and caspase activation assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on ActivityReference
DifluorophenylEnhances cytotoxicity
HydroxymethylIncreases solubility
CarbonitrileEssential for activity

This table summarizes how specific modifications to the chemical structure can influence biological efficacy.

Q & A

Q. Table 1: Comparison of Synthetic Methods

ParameterMethod A (Aqueous Medium )Method B (Ethanol/Water )
SolventWaterEthanol/water (3:1)
Reaction Time4–6 hours6–8 hours
Yield85–90%92–96%
Purity (HPLC)>95%>98%

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question
A combination of 1H/13C NMR , IR , and HRMS is critical:

  • NMR : Key signals include δ 4.10 ppm (hydroxymethyl -CH2) and δ 7.12–7.20 ppm (difluorophenyl protons) .
  • IR : Peaks at ~2199 cm⁻¹ (C≡N stretch) and ~1677 cm⁻¹ (C=O) confirm functional groups .
  • HRMS : Exact mass matching (e.g., [M+Na]+) ensures molecular formula validation .

What advanced strategies address contradictions in reported bioactivity data for pyrano[3,2-b]pyran derivatives?

Advanced Research Question
Discrepancies often arise from substituent effects or assay variability. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and compare IC50 values .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinase binding pockets) to explain potency differences .

How can X-ray crystallography resolve conformational uncertainties in the pyran ring system?

Advanced Research Question
Single-crystal X-ray diffraction is definitive for:

  • Ring Puckering : Determine the chair vs. boat conformation of the dihydropyran ring .
  • Hydrogen Bonding : Identify intramolecular H-bonds (e.g., between hydroxymethyl and carbonyl groups) stabilizing the structure .
  • Dihedral Angles : Measure substituent orientations (e.g., difluorophenyl vs. pyran plane) to predict reactivity .

What methodological steps ensure reproducibility in antiproliferative assays for this compound?

Advanced Research Question

  • Cell Line Selection : Use standardized lines (e.g., MCF-7 for breast cancer) with matched passage numbers .
  • Control Compounds : Include doxorubicin or paclitaxel as positive controls to benchmark activity .
  • Apoptosis Markers : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 assays .

How should researchers address discrepancies in reported spectral data for this compound?

Advanced Research Question

  • Repeat Synthesis : Eliminate batch-specific impurities by reproducing the reaction under identical conditions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., hydroxymethyl vs. aromatic protons) .
  • Cross-Lab Validation : Compare data with independent studies (e.g., PubChem or crystallography databases) .

What solvent systems optimize yield while minimizing byproducts?

Basic Research Question

  • Polar Protic Solvents : Ethanol/water enhances solubility of polar intermediates .
  • Avoid DMF : Though DMF improves solubility, it complicates purification and increases toxicity .
  • Gradient Crystallization : Use ethanol-DMF mixtures (1:1) for high-purity crystals .

How do substituent positions (e.g., 2,5-difluorophenyl) influence electronic properties?

Advanced Research Question

  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) quantify electron-withdrawing effects of fluorine .
  • Hammett Constants : Correlate σ values of substituents (e.g., -F: σₚ = 0.06) with reaction rates .
  • NMR Chemical Shifts : Electron-deficient aryl rings deshield adjacent protons (e.g., δ 7.68 ppm for ortho-fluorine) .

What role do molecular dynamics simulations play in understanding target binding?

Advanced Research Question

  • Binding Affinity : Simulate docking to ATP-binding sites (e.g., EGFR kinase) to predict inhibition .
  • Ligand Flexibility : Assess conformational changes in the hydroxymethyl group during binding .
  • Solvent Effects : Include explicit water molecules to model hydrogen-bond networks .

How can stability studies address degradation of the hydroxymethyl group?

Advanced Research Question

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC .
  • Protective Groups : Temporarily acetylated hydroxymethyl (-OAc) prevents oxidation during storage .
  • pH Stability : Buffer solutions (pH 4–8) identify optimal storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.